Clofezone dihydrate
Overview
Description
Clofezone dihydrate is a compound that combines the properties of clofexamide and phenylbutazone. It is primarily known for its analgesic and anti-inflammatory effects, making it useful in treating joint and muscular pain, particularly in rheumatic diseases . This compound is a compound preparation of phenylbutazone and clofexamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clofexamide involves the reaction of 4-chlorophenoxyacetic acid with diethylamine to form 2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide. Phenylbutazone is synthesized by the condensation of butylmalonic acid with phenylhydrazine, followed by cyclization and oxidation to form 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione .
Industrial Production Methods: Industrial production of clofexamide and phenylbutazone involves large-scale chemical synthesis using the aforementioned reactions. The final product, clofezone dihydrate, is obtained by combining equimolar amounts of clofexamide and phenylbutazone, followed by crystallization in the presence of water to form the dihydrate .
Chemical Reactions Analysis
Types of Reactions: Clofezone dihydrate undergoes various chemical reactions, including:
Oxidation: Phenylbutazone can be oxidized to form hydroxylated metabolites.
Reduction: Reduction of clofexamide can lead to the formation of secondary amines.
Substitution: The aromatic rings in both clofexamide and phenylbutazone can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Hydroxylated derivatives of phenylbutazone.
Reduction: Secondary amines from clofexamide.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Clofezone dihydrate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of pyrazolidinediones and acetamides.
Biology: Investigated for its effects on cellular inflammation and pain pathways.
Medicine: Studied for its potential in treating rheumatic diseases and other inflammatory conditions.
Industry: Used in the formulation of pharmaceutical products for pain relief.
Mechanism of Action
Clofezone dihydrate exerts its effects through the combined action of clofexamide and phenylbutazone. Phenylbutazone inhibits the enzyme cyclooxygenase, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. Clofexamide acts as a muscle relaxant and enhances the analgesic effects of phenylbutazone . The molecular targets include cyclooxygenase enzymes and various receptors involved in pain and inflammation pathways .
Comparison with Similar Compounds
Diclofenac: Another nonsteroidal anti-inflammatory drug (NSAID) used for pain and inflammation.
Ibuprofen: A widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID known for its long-lasting effects in treating pain and inflammation.
Uniqueness of Clofezone Dihydrate: this compound is unique due to its combination of clofexamide and phenylbutazone, providing both muscle relaxant and anti-inflammatory effects. This dual action makes it particularly effective in treating rheumatic diseases and other conditions involving both pain and muscle tension.
Properties
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.C14H21ClN2O2.2H2O/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13;;/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZOEQGHOYGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208852 | |
Record name | Clofezone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60104-29-2 | |
Record name | Clofezone [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060104292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofezone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOFEZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPT3MH65LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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